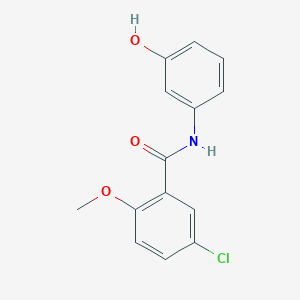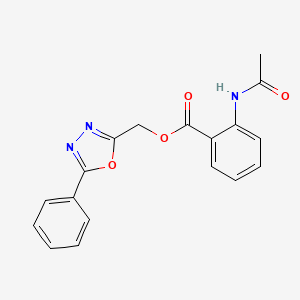
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide, also known as BHQ or Benzyhydroxyquinoline, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have antitumor and anti-inflammatory effects.
Mécanisme D'action
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol (DAG) and other signaling molecules. PKC is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of cancer and other diseases. By blocking the activity of PKC, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and neuronal excitability in other cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PKC activity, reduction of pro-inflammatory cytokine and chemokine production, modulation of ion channel and receptor activity, and induction of cell cycle arrest and apoptosis in cancer cells. These effects are mediated by the binding of this compound to specific target proteins in the cell, which results in changes in their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, including its potential for off-target effects on other signaling pathways and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide, including the development of more potent and selective PKC inhibitors, the identification of new target proteins for this compound, and the exploration of its therapeutic potential in other diseases and conditions. Additionally, the use of this compound as a tool for studying PKC signaling pathways and other cellular processes could provide valuable insights into the mechanisms of disease and potential targets for drug development.
Applications De Recherche Scientifique
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide has been used in a variety of scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PKC, which is involved in cell signaling pathways that promote tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. In neuroscience research, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in neuronal signaling and synaptic plasticity.
Propriétés
IUPAC Name |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-6-5-9(15)7-12(13)14(18)16-10-3-2-4-11(17)8-10/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWEIURTVSUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)



![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407983.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)
amine hydrochloride](/img/structure/B4407988.png)
![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)

![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)